Acetamide, N-(phenyl-2,3,4,5,6-d5)-
Description
Overview of Acetamide (B32628), N-(phenyl-2,3,4,5,6-d5)- as a Model Deuterated Aromatic Amide
Acetamide, N-(phenyl-2,3,4,5,6-d5)- is a deuterated form of N-phenylacetamide, also known as acetanilide (B955). nih.gov In this specific analogue, all five hydrogen atoms on the phenyl ring have been replaced with deuterium (B1214612) atoms. nih.govepa.gov
N-phenylacetamide belongs to the class of aromatic amides and serves as a parent compound for a wide range of derivatives. chemeo.comnist.gov The core structure consists of an acetamido group (CH₃CONH-) attached to a phenyl ring. chemeo.com Deuterated anilides, like Acetamide, N-(phenyl-2,3,4,5,6-d5)-, are valuable research tools. The selective incorporation of deuterium into the aromatic ring allows for detailed studies of reaction mechanisms involving the phenyl group, as well as metabolic studies to determine how the aromatic ring is processed in biological systems. rsc.orgnih.gov
Table 1: Chemical and Physical Properties of Acetamide, N-(phenyl-2,3,4,5,6-d5)-
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₄D₅NO | epa.gov |
| Molecular Weight | 140.19 g/mol | nih.gov |
| CAS Number | 15826-91-2 | nih.gov |
| IUPAC Name | N-(2,3,4,5,6-pentadeuteriophenyl)acetamide | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2,3,4,5,6-pentadeuteriophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10)/i2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZERHIULMFGESH-VIQYUKPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101302810 | |
| Record name | N-(Phenyl-2,3,4,5,6-d5)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101302810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15826-91-2 | |
| Record name | N-(Phenyl-2,3,4,5,6-d5)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15826-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Acetamide, N-(phenyl-2,3,4,5,6-d5)- | |
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| Record name | Acetamide, N-(phenyl-2,3,4,5,6-d5)- | |
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| Record name | N-(Phenyl-2,3,4,5,6-d5)acetamide | |
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| Record name | N-[2,3,4,5,6-2H5]phenylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
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Ii. Synthetic Methodologies for Acetamide, N Phenyl 2,3,4,5,6 D5
Regioselectivity and Isotopic Purity Considerations in Synthesis
Achieving the desired regioselectivity (the specific placement of deuterium (B1214612) atoms) and high isotopic purity (the percentage of molecules that are correctly deuterated) are paramount in the synthesis of isotopically labeled compounds.
Regioselectivity : The choice of synthetic method has a profound impact on regioselectivity.
Acid-Catalyzed H/D Exchange : Follows the rules of electrophilic aromatic substitution. For acetanilide (B955), this results in a mixture of products deuterated at the ortho and para positions. Achieving deuteration at the meta positions is less favorable, making it difficult to obtain the fully pentadeuterated product selectively. nih.gov
Transition Metal-Catalyzed H/D Exchange : Can be highly regioselective. With a directing group like the amide in acetanilide, deuteration can be specifically directed to the ortho positions. nih.gov Other catalytic systems may offer different selectivities. nih.gov
Synthesis from Isotope-Containing Building Blocks : Offers complete and unambiguous regioselectivity. Starting with aniline-d₅ ensures that all five positions on the phenyl ring, and only those positions, are deuterated in the final product.
Isotopic Purity : This refers to the extent of deuterium incorporation at the target sites.
H/D Exchange Methods : Isotopic purity depends on factors like reaction time, temperature, catalyst efficiency, and the concentration of the deuterium source. It can be challenging to drive the exchange to completion, potentially resulting in a mixture of molecules with varying numbers of deuterium atoms (e.g., d₁, d₂, d₃, d₄, and d₅ isotopologues).
Synthesis from Isotope-Containing Building Blocks : This method generally provides the highest isotopic purity. The purity of the final product is primarily determined by the isotopic purity of the starting deuterated building block (e.g., aniline-d₅), which is often available at very high enrichment levels. ckisotopes.com
Interactive Table: Comparison of Synthetic Methodologies
| Feature | Acid-Catalyzed H/D Exchange | Transition Metal-Catalyzed H/D Exchange | Synthesis from Deuterated Building Blocks |
| Principle | Electrophilic Aromatic Substitution | C-H Bond Activation | Nucleophilic Acyl Substitution |
| Deuterium Source | Deuterated Acid (e.g., CF₃COOD) | D₂O, D₂ gas | Deuterated Precursor (e.g., Aniline-d₅) |
| Regioselectivity | Ortho, Para-directing | Often Ortho-directing (controlled by catalyst/directing group) | Pre-determined by the building block |
| Isotopic Purity | Variable, can be difficult to control | Variable, depends on conditions | High, determined by starting material |
| Key Advantage | Simple reagents | High selectivity, mild conditions | Unambiguous structure, high purity |
| Key Disadvantage | Harsh conditions, potential for mixtures | Catalyst cost, optimization required | Cost of labeled starting material |
Stability of Deuterium Labeling at Non-Exchangeable Positions
The utility of Acetamide (B32628), N-(phenyl-2,3,4,5,6-d5)- as an internal standard or in mechanistic studies depends on the stability of its isotopic labels. The five deuterium atoms are located on the phenyl ring, which are considered non-exchangeable positions under most physiological and chemical conditions.
The stability of these C-D bonds is a result of the kinetic isotope effect (KIE). nih.gov A C-D bond has a lower zero-point vibrational energy than a C-H bond, meaning more energy is required to break a C-D bond. nih.gov This makes it significantly less reactive towards cleavage, including acid- or base-catalyzed exchange with protons from a solvent. Aromatic C-H (and C-D) bonds are inherently stable due to the high energy of the intermediates required for their cleavage, and this stability is further enhanced by deuteration.
Research into deuterated compounds confirms that C-D bonds at non-labile positions are robust. For instance, silver-catalyzed deuteration methods have been developed to install deuterium at specific positions on aromatic heterocycles, relying on the stability of the resulting C-D bond. nih.gov The stability of deuterium labels allows deuterated compounds to serve as valuable MS standards in bioanalytical evaluations. nih.gov The incorporation of deuterium at specific, non-metabolizable sites is a key strategy in drug development to enhance metabolic stability. researchgate.netnih.gov This principle underscores the inherent stability of the C-D bonds in the phenyl ring of Acetamide, N-(phenyl-2,3,4,5,6-d5)-.
The table below presents data on the general stability of aromatic C-D bonds, which is applicable to Acetamide, N-(phenyl-2,3,4,5,6-d5)-.
| Condition | Stability of Aromatic C-D Bond | Reason |
|---|---|---|
| Neutral pH (Aqueous) | High | No efficient mechanism for proton/deuteron exchange on an unactivated aromatic ring. |
| Acidic/Basic Conditions (Moderate) | High | Aromatic C-D bonds are not acidic or basic enough to exchange under typical laboratory conditions. Stronger conditions are needed for HIE. |
| Elevated Temperature | Generally High | Significant thermal energy is required to induce C-D bond cleavage or exchange without a catalyst. |
| Biological Systems (e.g., Metabolism) | High (at non-metabolized sites) | The kinetic isotope effect reduces the rate of enzymatic C-D bond cleavage compared to C-H bond cleavage. juniperpublishers.com |
Iii. Advanced Analytical Applications in Research
Mass Spectrometry-Based Quantitative Analysis
Quantitative analysis using mass spectrometry (MS) is a cornerstone of modern analytical chemistry. The use of stable isotope-labeled internal standards, such as Acetamide (B32628), N-(phenyl-2,3,4,5,6-d5)-, is considered the gold standard for achieving the highest levels of accuracy and precision, particularly when coupled with chromatographic separation techniques like liquid chromatography (LC-MS).
Principles of Isotope Dilution Mass Spectrometry (IDMS) with Stable Isotope Internal Standards
Isotope Dilution Mass Spectrometry (IDMS) is a primary ratio method of measurement that provides results traceable to the International System of Units (SI). nih.govrsc.org The fundamental principle involves adding a known quantity of an isotopically enriched standard—in this case, Acetamide, N-(phenyl-2,3,4,5,6-d5)—to a sample containing the analyte of interest (acetanilide). The mass spectrometer measures the ratio of the analyte to the internal standard. Since the amount of the standard added is known, the exact amount of the native analyte in the original sample can be precisely calculated. Stable isotope-labeled (SIL) internal standards are the preferred choice for quantitative bioanalysis because their physicochemical properties are nearly identical to the analyte. scispace.com
One of the most significant challenges in quantitative analysis, especially with complex biological or environmental samples, is the "matrix effect." This refers to the alteration of ionization efficiency for an analyte due to the presence of co-eluting, interfering compounds in the sample matrix. These interferences can either suppress or enhance the analyte's signal, leading to inaccurate quantification. scispace.comnih.gov
Acetamide, N-(phenyl-2,3,4,5,6-d5)- effectively compensates for these effects. Because it is structurally almost identical to acetanilide (B955), it experiences the same signal suppression or enhancement during ionization in the mass spectrometer. It also behaves identically during sample preparation steps, including extraction, derivatization, and chromatography. scispace.com Therefore, any loss of analyte during sample processing will be mirrored by a proportional loss of the deuterated standard. By measuring the ratio of the analyte to the standard, these variations are normalized, resulting in a highly robust and accurate measurement that is independent of recovery rates or matrix-induced signal fluctuations. scispace.comnih.gov
The use of a stable isotope-labeled internal standard like Acetamide, N-(phenyl-2,3,4,5,6-d5)- significantly enhances the sensitivity and accuracy of trace analysis. scispace.comnih.gov IDMS is capable of producing highly accurate results because potential sources of bias can be controlled. rsc.org By correcting for variability in sample handling and matrix effects, the signal-to-noise ratio for the analyte is effectively improved, allowing for reliable detection and quantification at very low concentrations.
The accuracy of the method relies on the fact that the ratio of the native analyte to the isotopically labeled standard is what is measured. This ratio is less susceptible to instrumental variations, such as fluctuations in injection volume or detector response, compared to external standard methods. scispace.com This robustness is crucial for applications requiring high precision, such as in pharmacokinetic studies, environmental monitoring, and clinical diagnostics.
For a quantitative method to be considered reliable, it must undergo rigorous validation. unodc.orgunodc.org Using a deuterated standard like Acetamide, N-(phenyl-2,3,4,5,6-d5)- is integral to this process. A calibration curve is constructed by preparing a series of standards with fixed concentrations of the deuterated internal standard and varying concentrations of the analyte (acetanilide). The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration. The excellent linearity typically observed in such plots, even in the presence of complex matrices, demonstrates the method's accuracy. nih.gov
Method validation assesses several key parameters to ensure the analytical method is fit for its intended purpose. unodc.orgiupac.org
| Validation Parameter | Role of Acetamide, N-(phenyl-2,3,4,5,6-d5)- |
| Specificity/Selectivity | Ensures that the signal being measured is solely from the analyte of interest. The use of MS/MS with specific mass transitions for both the analyte and the deuterated standard provides high selectivity, minimizing interference from other compounds. unodc.org |
| Accuracy | The closeness of the measured value to the true value. By compensating for sample loss and matrix effects, the deuterated standard ensures high accuracy. scispace.com |
| Precision | The degree of agreement among individual measurements. The internal standard corrects for random variations in the analytical process, leading to high precision (low relative standard deviation). scispace.com |
| Linearity & Range | The ability to produce results that are directly proportional to the concentration of the analyte in the sample. Calibration curves prepared with the deuterated standard establish the linear range of the assay. nih.gov |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. The enhanced sensitivity provided by the internal standard helps to achieve a lower LOQ. iupac.org |
High-Resolution Mass Spectrometry (HR-MS) for Isotopic Enrichment and Structural Integrity Assessment
The quality of a stable isotope-labeled standard is paramount for its use in quantitative IDMS. High-Resolution Mass Spectrometry (HR-MS) is a powerful technique used to assess the isotopic enrichment and structural integrity of compounds like Acetamide, N-(phenyl-2,3,4,5,6-d5)-. rsc.orgresearchgate.net
Isotopic enrichment refers to the percentage of the labeled compound that contains the desired number of deuterium (B1214612) atoms. HR-MS can precisely measure the mass of the molecular ion and its isotopologues, allowing for the calculation of the percentage of d5-labeled molecules compared to d0, d1, d2, d3, or d4 versions. rsc.org This is critical because the presence of unlabeled analyte (d0) in the internal standard can lead to an overestimation of the analyte in the sample.
Furthermore, HR-MS, often combined with techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, confirms the structural integrity of the standard. rsc.orgresearchgate.net It verifies that the deuterium atoms are located at the intended positions on the phenyl ring and that no unintended structural changes occurred during synthesis.
Mass Spectrometry Fragmentation Pathway Elucidation
Understanding the fragmentation of a molecule in a mass spectrometer is essential for developing selective and sensitive MS/MS methods. The fragmentation pattern of acetanilide (the non-deuterated analogue) under electron ionization (EI) has been studied. nist.govnist.gov
The molecular ion of acetanilide (m/z 135) undergoes characteristic fragmentation. A primary fragmentation pathway involves the cleavage of the amide bond. The major fragments observed for acetanilide include:
m/z 93: Loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) via rearrangement, forming the anilinium ion.
m/z 66: Loss of hydrogen cyanide (HCN, 27 Da) from the m/z 93 ion.
m/z 43: The acetyl cation [CH₃CO]⁺.
When analyzing Acetamide, N-(phenyl-2,3,4,5,6-d5)-, the deuterium labels serve as a powerful tool to confirm these fragmentation pathways. Since the five deuterium atoms are on the phenyl ring, any fragment containing this ring will have its mass shifted by 5 Da compared to the corresponding fragment from unlabeled acetanilide.
| Fragment from Acetanilide (m/z) | Corresponding Fragment from Acetamide, N-(phenyl-2,3,4,5,6-d5)- (m/z) | Neutral Loss | Implication |
| 135 | 140 | - | Molecular Ion |
| 93 | 98 | 42 Da (ketene) | Confirms the phenylamine portion of the molecule remains intact. |
| 66 | 71 | 27 Da (HCN) | Confirms the loss of HCN from the deuterated phenylamine fragment. |
| 43 | 43 | - | This fragment does not contain the phenyl ring and thus shows no mass shift. |
This predictable mass shift provides unambiguous evidence for the proposed fragmentation mechanisms and is invaluable for setting up specific reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions for highly selective quantitative analysis. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for verifying the identity, structure, and purity of Acetamide, N-(phenyl-2,3,4,5,6-d5)-.
¹H NMR spectroscopy provides definitive confirmation of the deuterium labeling positions. In a standard ¹H NMR spectrum of unlabeled acetanilide, the aromatic protons typically appear as a multiplet in the range of 7.0–7.6 ppm. For Acetamide, N-(phenyl-2,3,4,5,6-d5)-, these signals are completely absent, or their intensity is drastically reduced to a level consistent with trace isotopic impurities. This absence is direct evidence that the five positions on the phenyl ring have been substituted with deuterium.
The structural integrity of the rest of the molecule is confirmed by the presence of the expected signals for the non-deuterated parts:
A sharp singlet around 2.1 ppm, integrating to three protons, corresponding to the acetyl methyl group (–COCH₃).
A broad singlet, typically downfield (around 7.5-8.5 ppm), corresponding to the single amide proton (–NH–).
Conversely, a ²H (Deuterium) NMR spectrum would show a signal in the aromatic region (7.0–7.6 ppm), confirming the presence of the deuterium atoms on the phenyl ring. sigmaaldrich.com
Table 2. Expected NMR chemical shifts for Acetamide, N-(phenyl-2,3,4,5,6-d5)-. semanticscholar.orgrsc.org
NMR spectroscopy is a primary method for determining the isotopic purity of Acetamide, N-(phenyl-2,3,4,5,6-d5)-. By using quantitative ¹H NMR, the degree of deuteration can be accurately calculated. researchgate.net This is achieved by comparing the integral of any residual proton signals in the aromatic region (7.0–7.6 ppm) to the integral of the acetyl methyl singlet at ~2.1 ppm, which serves as an internal reference for three protons.
For a sample with 99% isotopic enrichment, the integral of the residual aromatic protons would be expected to be very small. For instance, if the methyl proton signal is normalized to an integration value of 3.00, the total integration of the residual phenyl signals would be approximately 0.05 (1% of 5 protons). This quantitative relationship allows for a precise assessment of the isotopic purity. sigmaaldrich.com ²H NMR can also be employed for this purpose, often providing a cleaner spectrum for analysis of highly enriched compounds. sigmaaldrich.com
While powerful, NMR spectroscopy has limitations when analyzing mixtures for isotopic impurities. illinois.edu A primary challenge is the limit of detection (LOD). Very low levels of isotopic impurities, such as molecules containing one (d1) or two (d2) deuterium atoms instead of five, may produce residual proton signals that are too weak to be distinguished from the baseline noise, especially without extended acquisition times. pitt.edu
Another significant limitation is signal overlap. illinois.edu If the sample contains other proton-bearing impurities that have resonances in the aromatic region (7.0-7.6 ppm), their signals can overlap with the very small residual proton signals from the incompletely deuterated analyte. This convolution of signals makes it difficult to accurately integrate the peaks corresponding to the isotopic impurities, potentially leading to an overestimation of the sample's proton content. pitt.edu While 2D NMR techniques can sometimes resolve overlapping signals, they are often less practical for routine purity analysis of such impurities.
Chromatographic Method Development
The development of robust chromatographic methods is a meticulous process that involves the fine-tuning of various parameters to achieve optimal separation of analytes. The use of stable isotope-labeled internal standards, such as Acetamide, N-(phenyl-2,3,4,5,6-d5)-, is integral to this process, aiding in the precise quantification of the corresponding unlabeled analyte, acetanilide.
The introduction of deuterium into an analyte molecule can subtly alter its physicochemical properties, leading to changes in its chromatographic behavior. This phenomenon, known as the chromatographic isotope effect, can be harnessed to optimize elution patterns and enhance selectivity. In reversed-phase high-performance liquid chromatography (RP-HPLC), deuterated compounds often exhibit slightly shorter retention times compared to their non-deuterated counterparts. mdpi.com This is attributed to the fact that C-D (carbon-deuterium) bonds are slightly shorter and less polarizable than C-H (carbon-hydrogen) bonds, leading to weaker van der Waals interactions with the nonpolar stationary phase.
For a compound like Acetamide, N-(phenyl-2,3,4,5,6-d5)-, where the deuterium atoms are located on the aromatic ring, this effect can be particularly pronounced. The altered lipophilicity of the deuterated phenyl group can lead to a discernible shift in its elution profile. Researchers can leverage this shift to achieve better separation from interfering compounds in a complex matrix. By carefully selecting the stationary phase, mobile phase composition, and temperature, the resolution between the deuterated standard and other components can be maximized.
While specific studies detailing the optimization of elution patterns for Acetamide, N-(phenyl-2,3,4,5,6-d5)- are not extensively published, the general principles of chromatography with deuterated standards apply. For instance, a method developed for the analysis of acetanilide herbicides and their degradation products utilized a heated analytical column and a methanol (B129727) gradient with ammonium (B1175870) acetate (B1210297) to achieve novel separation. researchgate.net Such strategies, including adjustments in mobile phase polarity and temperature, can be systematically applied to fine-tune the elution of Acetamide, N-(phenyl-2,3,4,5,6-d5)- and its unlabeled analog.
Table 1: Hypothetical Chromatographic Parameters for Elution Optimization
| Parameter | Condition A | Condition B | Expected Outcome for Acetamide, N-(phenyl-2,3,4,5,6-d5)- |
| Stationary Phase | C18 | Phenyl-Hexyl | Enhanced pi-pi interactions with the phenyl-hexyl phase may alter selectivity. |
| Mobile Phase | Acetonitrile (B52724)/Water | Methanol/Water | Methanol as an organic modifier can provide different selectivity for aromatic compounds. |
| Temperature | 30 °C | 45 °C | Increased temperature generally reduces retention time but can also affect selectivity. |
| Gradient | Fast Gradient | Slow Gradient | A slower gradient can improve the resolution between closely eluting compounds. |
This table presents hypothetical conditions to illustrate the principles of chromatographic optimization. Actual parameters would need to be determined experimentally.
While the chromatographic isotope effect can be advantageous for selectivity, it also presents a challenge when co-elution of the deuterated internal standard and the unlabeled analyte is desired. Co-elution is often preferred in quantitative mass spectrometry to ensure that both compounds experience the same ionization conditions and potential matrix effects, thereby improving the accuracy of the results. mdpi.com
Several strategies can be employed to minimize the retention time difference between Acetamide, N-(phenyl-2,3,4,5,6-d5)- and acetanilide:
Mobile Phase Optimization: Adjusting the organic modifier (e.g., acetonitrile vs. methanol) and the composition of the mobile phase can influence the interactions of both the deuterated and non-deuterated analytes with the stationary phase, potentially reducing the retention time gap.
Temperature Control: As temperature affects the thermodynamics of partitioning between the mobile and stationary phases, careful control and optimization of the column temperature can be used to modulate the retention time difference.
Choice of Stationary Phase: Utilizing a stationary phase with different retention mechanisms can alter the isotope effect. For example, a phenyl-based stationary phase might interact differently with the deuterated and non-deuterated phenyl rings compared to a standard C18 phase, potentially leading to closer elution.
Isocratic vs. Gradient Elution: In some cases, an isocratic elution (constant mobile phase composition) may result in a more consistent and smaller time difference between the two compounds compared to a gradient elution.
Recent studies on other deuterated compounds have shown that co-elution can be achieved. For example, in the analysis of deuterated and non-deuterated armodafinil (B1684309), co-elution was successfully demonstrated, highlighting that with appropriate method development, the isotope effect can be managed. nih.gov
Table 2: Research Findings on Mitigating Isotope Effects in Chromatography
| Strategy | Observation | Relevant Finding |
| Deuterium Location | The position of deuterium atoms influences the magnitude of the isotope effect. | The exchange of hydrogen to deuterium may cause an isotope effect, and the number and location of the deuterons play a crucial role. mdpi.com |
| Method Development | Co-elution of deuterated and non-deuterated isotopologues is achievable. | Deuterated and non-deuterated armodafinil isotopologues revealed co-elution during chromatographic analysis. nih.gov |
| Alternative Isotopes | Using other stable isotopes can eliminate the chromatographic isotope effect. | The introduction of deuterium carries the risk of an isotope effect, which can be avoided with other isotopes like 13C or 15N. mdpi.com |
Iv. Mechanistic and Fundamental Studies Using Deuterium Labeling
Elucidation of Reaction Mechanisms in Organic Chemistry
Deuterium-labeled compounds like Acetamide (B32628), N-(phenyl-2,3,4,5,6-d5)- are instrumental in dissecting the intricate, multi-step pathways of organic reactions. By observing how the presence of deuterium (B1214612) alters reaction rates or molecular properties, chemists can deduce the sequence of bond-forming and bond-breaking events that constitute a reaction mechanism.
The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced with one of its isotopes. wikipedia.org It is formally expressed as the ratio of the rate constant for the reaction with the light isotope (kH) to that with the heavy isotope (kD). The difference in mass between hydrogen and deuterium is the largest among stable isotopes, leading to particularly pronounced and measurable KIEs. libretexts.org This effect primarily arises from the difference in zero-point vibrational energy between a C-H and a C-D bond; the C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to be broken. libretexts.org
Consider the electrophilic aromatic substitution (EAS) of acetanilide (B955), such as nitration. ijarsct.co.inmasterorganicchemistry.com The reaction proceeds via a two-step mechanism:
Step 1 (Slow, RDS): The aromatic ring attacks the electrophile (e.g., nitronium ion, NO₂⁺), disrupting aromaticity and forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com
Step 2 (Fast): A base removes a proton (or deuteron) from the carbon bearing the new electrophile, restoring aromaticity. masterorganicchemistry.com
In the case of Acetamide, N-(phenyl-2,3,4,5,6-d5)-, the C-D bonds are not broken in the rate-determining first step. The C-D bond cleavage occurs only in the fast, second step. Therefore, one would predict a small, "secondary" KIE, close to 1.0. A large primary KIE would only be observed if the second step (C-D bond cleavage) were the slowest step. Thus, measuring the KIE provides direct evidence for identifying the RDS. libretexts.org
| Hypothetical Reaction | Isotopically Labeled Position | Step Involving C-D Bond Cleavage | Expected KIE (kH/kD) Type | Typical Value | Conclusion about RDS |
|---|---|---|---|---|---|
| Electrophilic Aromatic Substitution (Nitration) | Phenyl Ring (C-D) | Fast (Step 2) | Secondary | ~1.0-1.2 | C-D bond cleavage is NOT in the RDS. |
| Hypothetical Reaction B | Phenyl Ring (C-D) | Slow (Step 1) | Primary | > 2 | C-D bond cleavage IS in the RDS. |
Even when no bond to the isotope is broken in the rate-determining step, a smaller secondary kinetic isotope effect (SKIE) can be observed. wikipedia.org SKIEs provide valuable information about the transition state structure. princeton.eduacs.org These effects arise from changes in the vibrational frequencies of bonds to the isotopic atom as the reaction proceeds from the reactant to the transition state.
SKIEs are typically classified by their position relative to the reaction center (α, β, etc.). For Acetamide, N-(phenyl-2,3,4,5,6-d5)-, the deuterons are on the aromatic ring. In a reaction like base-catalyzed hydrolysis, the reaction center is the amide's carbonyl carbon. youtube.com
The mechanism of amide hydrolysis generally involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. researchgate.net This is followed by the expulsion of the leaving group (the aniline (B41778) anion). Computational studies on acetanilide hydrolysis suggest that the rate-determining step can be either the formation or the breakdown of this tetrahedral intermediate, depending on the specific conditions and substituents. researchgate.net
A secondary KIE involving the deuterated phenyl ring can help probe the transition state. For example, a change in steric hindrance or electronic delocalization at the phenyl ring between the ground state and the transition state would alter the C-D vibrational modes, leading to a measurable SKIE. An inverse KIE (kH/kD < 1) might suggest a more sterically crowded transition state, while a normal KIE (kH/kD > 1) could indicate bond weakening or a change in hybridization. Studies on the hydrolysis of related esters and amides have utilized β-deuterium isotope effects to provide detailed insights into the transition-state structure. acs.org
Hydrogen/Deuterium (H/D) exchange is a chemical reaction where a hydrogen atom is replaced by a deuterium atom from a deuterium-rich source, such as deuterium oxide (D₂O). wikipedia.org The rate of this exchange is highly dependent on the chemical environment of the hydrogen atom, particularly its lability. Labile hydrogens, such as those attached to heteroatoms (O, N, S), exchange rapidly, whereas hydrogens attached to non-activated carbon atoms are generally non-exchangeable under normal conditions. nih.gov Acetamide, N-(phenyl-2,3,4,5,6-d5)- possesses one labile amide proton (N-H) and non-labile deuterons on the phenyl ring and non-labile protons on the methyl group, making it an ideal candidate for H/D exchange studies.
On-line H/D exchange coupled with mass spectrometry (MS) is a powerful technique for rapidly determining the number of exchangeable hydrogens in a molecule, which is invaluable for structural elucidation and distinguishing between isomers. researchgate.netnih.govnih.gov In this technique, the analyte is passed through a liquid chromatography (LC) system where the normal mobile phase (containing H₂O) is replaced with a deuterated mobile phase (containing D₂O). researchgate.net
| Compound | Mobile Phase | Exchangeable Protons | Expected [M+H]⁺ (m/z) | Observed Mass Shift |
|---|---|---|---|---|
| Acetamide, N-(phenyl-2,3,4,5,6-d5)- | H₂O-based | 1 (amide N-H) | 141.1 | N/A |
| Acetamide, N-(phenyl-2,3,4,5,6-d5)- | D₂O-based | 1 (amide N-D) | 142.1 | +1 |
Beyond simply counting them, studying the kinetics of H/D exchange for the amide proton provides deeper insight into its local environment. nih.gov The rate of amide proton exchange is sensitive to factors like solvent accessibility, hydrogen bonding, pH, and temperature. wikipedia.orgmdpi.com
In Acetamide, N-(phenyl-2,3,4,5,6-d5)-, the amide proton is the primary site of exchange. The deuterons on the phenyl ring and the protons on the acetyl methyl group are non-exchangeable under typical H/D exchange conditions. The exchange of the amide proton can be catalyzed by both acid and base. wikipedia.org The rate is slowest at a pH of approximately 2.5-3 and increases at higher or lower pH values. mdpi.com
By monitoring the rate of deuterium incorporation into the amide position using techniques like NMR or quenched-flow mass spectrometry, one can probe the intermolecular interactions of the amide group. nih.gov For example, if the acetamide molecule were to bind to a protein or form a dimer via hydrogen bonding involving its amide N-H group, the rate of H/D exchange for that proton would decrease significantly due to reduced solvent accessibility and its participation in a stable hydrogen bond. This makes H/D exchange a sensitive probe for studying non-covalent interactions and the local chemical environment of the amide group.
V. Research Applications in Specialized Fields
Drug Metabolism and Pharmacokinetics (DMPK) Research (Methodology and Tracing)
In the realm of drug discovery and development, understanding how a potential drug is absorbed, distributed, metabolized, and excreted (ADME) is paramount. Acetamide (B32628), N-(phenyl-2,3,4,5,6-d5)- plays a significant role in these studies, primarily through methodologies involving stable isotope tracing.
The use of stable isotope-labeled compounds is a powerful technique in metabolomics for elucidating metabolic pathways and identifying novel metabolites. nih.gov By introducing a compound like Acetamide, N-(phenyl-2,3,4,5,6-d5)- into a biological system, researchers can track its transformation by monitoring the appearance of deuterium-labeled metabolites. Mass spectrometry is the primary analytical tool for this purpose, as it can differentiate between the labeled compound and its unlabeled counterparts based on the mass difference imparted by the deuterium (B1214612) atoms. researchgate.net This allows for the unambiguous identification of metabolites derived from the administered compound, even in complex biological matrices where numerous endogenous compounds are present.
The process involves administering the deuterated compound and collecting biological samples (e.g., plasma, urine, feces) over time. These samples are then analyzed, typically by liquid chromatography-mass spectrometry (LC-MS), to detect molecules that contain the deuterium label. The fragmentation patterns of these labeled ions in tandem mass spectrometry (MS/MS) experiments can provide structural information, helping to pinpoint the sites of metabolic modification on the original molecule. nih.gov This approach is crucial for building a comprehensive picture of a drug's metabolic fate, identifying potential pharmacologically active or toxic metabolites, and understanding the enzymes responsible for these transformations. researchgate.net
The ideal internal standard has physicochemical properties very similar to the analyte of interest but is distinguishable by the mass spectrometer. Deuterated compounds like Acetamide, N-(phenyl-2,3,4,5,6-d5)- are considered the "gold standard" for this purpose because their chemical behavior during extraction, chromatography, and ionization is nearly identical to the non-labeled analyte (in this case, acetanilide (B955) or its metabolites). However, due to its higher mass, it can be separately detected by the mass spectrometer. This co-elution and similar ionization efficiency lead to more accurate and precise quantification of the target analyte by minimizing matrix effects and other sources of error. nih.govresearchgate.net
A typical workflow involves adding a fixed amount of Acetamide, N-(phenyl-2,3,4,5,6-d5)- to each biological sample before processing. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to construct a calibration curve and determine the concentration of the analyte in the unknown samples. researchgate.net
Table 1: Application of Acetamide, N-(phenyl-2,3,4,5,6-d5)- in Quantitative Drug Metabolite Analysis
| Application | Methodology | Advantage of Using Deuterated Standard |
|---|---|---|
| Pharmacokinetic Studies | LC-MS/MS | Corrects for sample loss during extraction and variability in instrument response, leading to high accuracy and precision in determining metabolite concentrations over time. |
| Metabolite Profiling | LC-MS/MS | Enables accurate relative quantification of multiple metabolites simultaneously, providing a clear picture of the metabolic profile. |
| Bioequivalence Studies | LC-MS/MS | Ensures reliable comparison of drug formulations by providing robust quantitative data on the parent drug and its metabolites. |
While direct research specifically detailing the use of Acetamide, N-(phenyl-2,3,4,5,6-d5)- for studying drug-protein interactions is not extensively published, the principles of stable isotope labeling are applicable in this area. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and similar techniques use labeled compounds to quantify proteins and study their interactions. In principle, a deuterated drug or a drug candidate could be used to study its binding to plasma proteins like albumin or to target receptors.
The methodology would involve incubating the labeled compound with the protein of interest, followed by techniques to separate the bound from the unbound drug. Mass spectrometry can then be used to quantify the amount of labeled drug associated with the protein. This can help in determining binding affinities and understanding how structural modifications to a drug affect its interaction with proteins, which in turn influences its distribution and efficacy.
Environmental Fate and Forensic Chemistry
The presence and persistence of organic pollutants in the environment is a significant concern. Acetamide, N-(phenyl-2,3,4,5,6-d5)- and similar labeled compounds are valuable tools for environmental scientists and forensic chemists.
Compound-Specific Isotope Analysis (CSIA) is a powerful analytical technique used to determine the source and fate of organic contaminants in the environment. nih.govresearchgate.net This method measures the natural abundance of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N, ²H/¹H) in individual organic compounds. nih.gov Acetamide, N-(phenyl-2,3,4,5,6-d5)- can be used as a standard or spike in these analyses to ensure the accuracy of the isotope ratio measurements.
In source tracking, the isotopic signature of a pollutant can act as a fingerprint, helping to distinguish between different potential sources. masstwin.eu For instance, if an aquifer is contaminated with a substance related to acetanilide, the isotopic composition of the contaminant can be compared to the signatures of potential industrial or agricultural sources. While the deuterated compound itself is not the pollutant, it is essential for the quality control of the analytical methods used to measure the isotopic ratios of the actual contaminants.
Furthermore, CSIA can be used to assess the extent of biodegradation of a pollutant. researchgate.net During microbial degradation, reactions often proceed faster with molecules containing lighter isotopes, leading to an enrichment of heavier isotopes in the remaining pool of the contaminant. masstwin.eu By monitoring the change in the isotopic ratio of a pollutant along a groundwater flow path, scientists can quantify the extent of natural attenuation.
Table 2: Role of Labeled Standards in CSIA for Environmental Analysis
| Application | Technique | Function of Deuterated Standard |
|---|---|---|
| Source Apportionment | GC-IRMS or LC-IRMS | Ensures accurate measurement of the isotopic fingerprint of the pollutant, which is then compared to potential sources. |
| Biodegradation Assessment | GC-IRMS or LC-IRMS | Provides a reliable reference point for measuring the isotopic enrichment of the contaminant, allowing for quantification of degradation. |
| Fate and Transport Modeling | Isotope Modeling | Used to calibrate and validate models that predict the movement and transformation of pollutants in the environment. |
The study of reaction mechanisms is fundamental to understanding how pollutants are transformed in the environment. taylorfrancis.comelsevier.com Kinetic Isotope Effects (KIEs) provide detailed insights into reaction pathways. The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.
By comparing the degradation rate of acetanilide with that of Acetamide, N-(phenyl-2,3,4,5,6-d5)-, researchers can determine if the C-H bonds on the phenyl ring are broken in the rate-determining step of the reaction. A significant difference in reaction rates (a primary KIE) would indicate that the cleavage of a C-H bond is a critical step in the degradation pathway. This information is invaluable for predicting the environmental persistence of a compound and for developing effective remediation strategies. For example, understanding the mechanism of degradation can help in designing engineered systems, such as advanced oxidation processes, to more efficiently break down persistent organic pollutants. elsevier.com
Applications in Analytical Toxicology and Illicit Substance Analysis
In the realm of forensic and analytical toxicology, the detection and quantification of illicit substances and their metabolites are crucial for law enforcement and public health. The chemical complexity of samples encountered in this field, such as street drug preparations or biological specimens, necessitates robust analytical methods. Acetamide, N-(phenyl-2,3,4,5,6-d5)- serves as an ideal internal standard in chromatographic techniques coupled with mass spectrometry, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The primary role of this deuterated compound is to mimic the chemical behavior of the target analyte, often a structurally similar illicit drug or its metabolite, throughout the entire analytical process, from sample extraction and preparation to final analysis. Because it has a slightly higher mass due to the deuterium atoms, the mass spectrometer can distinguish it from the non-deuterated target compound. This allows for the correction of any sample loss during preparation or fluctuations in the instrument's signal, a phenomenon known as matrix effects.
While direct research explicitly detailing the use of Acetamide, N-(phenyl-2,3,4,5,6-d5)- for the analysis of a broad spectrum of illicit substances is specific, its application can be inferred from its structural similarity to compounds of forensic interest. For instance, it is an ideal internal standard for the quantification of aniline (B41778), a chemical that can be used in the synthesis of certain illicitly manufactured substances. The ability to accurately measure trace amounts of such precursors or byproducts is vital for forensic investigations.
Table 1: Representative Analytical Parameters for Aniline Detection using a Deuterated Internal Standard
| Parameter | Value |
| Analytical Technique | GC-MS |
| Internal Standard | Acetamide, N-(phenyl-2,3,4,5,6-d5)- (conceptual application) |
| Limit of Detection (LOD) | 0.01 mg/kg |
| Limit of Quantification (LOQ) | 0.04 mg/kg |
| Linearity Range | 0.5 - 20 µg/mL |
| Correlation Coefficient (r²) | >0.999 |
| Recovery | 76% - 98% |
This table presents typical analytical validation parameters for the determination of aniline in complex matrices, illustrating the performance of methods that would employ a deuterated internal standard like Acetamide, N-(phenyl-2,3,4,5,6-d5)-. The values are representative of what is achievable in a well-developed analytical method.
Biomarker Quantification Methodologies
The precise measurement of endogenous and exogenous compounds in biological samples is fundamental to understanding health and disease. Acetamide, N-(phenyl-2,3,4,5,6-d5)- plays a significant role in the development of quantitative assays for biomarkers, particularly those related to chemical exposure.
Development of Quantitative Assays using Deuterated Analogs
The development of robust and reliable quantitative assays is a cornerstone of clinical and environmental toxicology. Deuterated analogs like Acetamide, N-(phenyl-2,3,4,5,6-d5)- are the gold standard for internal standards in mass spectrometry-based quantification methods. Their co-elution with the target analyte in chromatographic systems and similar ionization efficiency in the mass spectrometer's source ensure the highest degree of accuracy.
A key application in this area is the biomonitoring of occupational or environmental exposure to aniline. Aniline is a widely used industrial chemical, and its exposure is a significant health concern. Following exposure, aniline is metabolized in the body to various compounds, including p-aminophenol, which is then excreted in the urine. The concentration of these metabolites in urine serves as a biomarker of exposure.
To accurately quantify these biomarkers, a stable isotope-labeled internal standard is essential. Acetamide, N-(phenyl-2,3,4,5,6-d5)-, being a deuterated form of a compound structurally related to aniline metabolites, is an excellent choice for this purpose. Researchers have developed sensitive LC-MS/MS methods for the determination of aniline metabolites in urine. In these methods, the deuterated internal standard is added to the urine sample at a known concentration at the beginning of the sample preparation process. By comparing the peak area of the target metabolite to the peak area of the internal standard, a precise and accurate concentration of the biomarker can be determined, even in the presence of interfering substances in the urine matrix.
Table 2: Key Metabolites of Aniline and the Role of a Deuterated Internal Standard in their Quantification
| Analyte (Biomarker) | Role of Acetamide, N-(phenyl-2,3,4,5,6-d5)- (as Internal Standard) | Analytical Benefit |
| p-Aminophenol | Corrects for variability in sample preparation and instrument response. | Enables accurate quantification of exposure levels. |
| o-Aminophenol | Ensures precise measurement across a range of concentrations. | Improves the reliability of biomonitoring data. |
| N-acetyl-p-aminophenol | Minimizes the impact of matrix effects from urine components. | Enhances the specificity and sensitivity of the assay. |
This table outlines the primary urinary metabolites of aniline and highlights the crucial function of a deuterated internal standard like Acetamide, N-(phenyl-2,3,4,5,6-d5)- in their accurate quantification for biomonitoring purposes.
Vi. Quality Control and Analytical Standardization
Assessment of Isotopic Enrichment and Purity
The performance of Acetamide (B32628), N-(phenyl-2,3,4,5,6-d5)- as an internal standard is intrinsically linked to its isotopic enrichment and chemical purity. Rigorous assessment of these parameters is essential to ensure the accuracy and precision of quantitative methods. rsc.orgresearchgate.net
A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy provides a comprehensive evaluation of both isotopic enrichment and chemical purity. rsc.org
High-Resolution Mass Spectrometry (HR-MS): HR-MS is a powerful technique for determining the isotopic distribution of a labeled compound. nih.govresearchgate.net By analyzing the relative abundance of the different isotopologues (molecules that differ only in their isotopic composition), the degree of deuteration can be accurately calculated. For Acetamide, N-(phenyl-2,3,4,5,6-d5)-, the analysis would focus on the relative intensities of the ion corresponding to the fully deuterated species (d5) and any ions corresponding to lesser deuterated (d1-d4) or non-deuterated (d0) species.
Illustrative HR-MS Data for Isotopic Purity of Acetamide, N-(phenyl-2,3,4,5,6-d5)-
| Isotopologue | Theoretical Mass (m/z) | Observed Mass (m/z) | Relative Abundance (%) |
|---|---|---|---|
| d0 (Unlabeled) | 136.0757 | 136.0755 | 0.1 |
| d1 | 137.0820 | 137.0818 | 0.2 |
| d2 | 138.0883 | 138.0881 | 0.3 |
| d3 | 139.0946 | 139.0944 | 0.4 |
| d4 | 140.1009 | 140.1007 | 1.0 |
Illustrative ¹H NMR Data for Isotopic Purity of Acetamide, N-(phenyl-2,3,4,5,6-d5)-
| Signal | Chemical Shift (ppm) | Integration (Relative to Internal Standard) | Calculated Isotopic Purity (%) |
|---|---|---|---|
| Residual Phenyl Protons | 7.0-7.5 | 0.02 | >99% |
High isotopic purity is critical for the accurate quantification of the target analyte. rsc.orgwuxiapptec.com The presence of unlabeled analyte (d0) as an impurity in the deuterated internal standard can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ). wuxiapptec.com The contribution of the unlabeled impurity in the internal standard to the analyte signal should be minimal, ideally less than 0.1% of the LLOQ response. Furthermore, high isotopic enrichment minimizes the risk of cross-talk between the mass spectrometric signals of the analyte and the internal standard, ensuring clear and distinct detection. wuxiapptec.com
Analytical Method Validation and Reference Standards
The use of Acetamide, N-(phenyl-2,3,4,5,6-d5)- as an internal standard requires the validation of the analytical method in which it is employed. This validation process ensures that the method is reliable, reproducible, and fit for its intended purpose.
Metrological traceability is the property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty. europa.eu For chemical measurements, this often involves traceability to the International System of Units (SI), specifically the mole. riccachemical.com When Acetamide, N-(phenyl-2,3,4,5,6-d5)- is used as a certified reference material (CRM), its certificate of analysis should include a statement of metrological traceability. traceable.comresearchgate.net This statement provides confidence that the certified value has been established using a valid and traceable measurement procedure. europa.eu
Example Traceability Statement for a Certified Reference Material: "The certified value of this material is traceable to the International System of Units (SI) through a calibration hierarchy linked to primary standards of mass and purity maintained by a National Metrology Institute (NMI)."
Effective quality control (QC) is essential for maintaining the integrity of analytical results over time. nih.gov When using Acetamide, N-(phenyl-2,3,4,5,6-d5)- in trace analysis, a comprehensive QC program should be implemented.
Key Quality Control Practices:
Purity Verification: The chemical and isotopic purity of each new batch of Acetamide, N-(phenyl-2,3,4,5,6-d5)- should be independently verified before use.
Stock Solution Stability: The stability of stock solutions of the internal standard should be assessed under defined storage conditions to establish an appropriate expiry date. fda.gov
Internal Standard Response Monitoring: The response of the internal standard should be monitored across all samples in an analytical run. nih.govbiopharmaservices.com Significant variations in the internal standard response can indicate problems with sample preparation, injection, or instrument performance. wuxiapptec.comnih.gov
Blank and Zero Samples: Analysis of blank and zero samples (matrix without analyte or internal standard, and matrix with internal standard but no analyte, respectively) is crucial to assess for interferences and cross-contamination. ny.gov
Quality Control Samples: The inclusion of low, medium, and high concentration quality control samples in each analytical run is a fundamental practice to monitor the accuracy and precision of the method. fda.gov
Illustrative Quality Control Parameters for a Bioanalytical Method
| QC Parameter | Acceptance Criteria |
|---|---|
| Internal Standard Response Variation | Within ±50% of the mean response of the calibration standards |
| Blank Sample Interference | Response should be <20% of the LLOQ for the analyte and <5% for the internal standard |
| QC Sample Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
By adhering to these stringent quality control and analytical standardization practices, the reliability and accuracy of quantitative data generated using Acetamide, N-(phenyl-2,3,4,5,6-d5)- as an internal standard can be assured.
Q & A
Q. What spectroscopic techniques are essential for confirming the deuteration pattern in N-(phenyl-2,3,4,5,6-d5)acetamide?
Methodological Answer:
- ¹H/²H NMR Spectroscopy : The absence of proton signals in the aromatic region (6.5–7.5 ppm) confirms deuteration at the phenyl ring. Residual protons can be quantified via integration against internal standards .
- High-Resolution Mass Spectrometry (HRMS) : Measures the molecular ion cluster (e.g., [M+H]⁺) to verify the +5 Da shift from non-deuterated analogs. Isotopic purity ≥98% is typically required for research applications .
- FT-IR Spectroscopy : Identifies C-D stretching vibrations (~2100–2300 cm⁻¹), though overlapping with other bonds may require deconvolution .
Q. How is N-(phenyl-d5)acetamide synthesized, and what deuterium sources are used?
Methodological Answer:
- Synthetic Route : React deuterated aniline (C₆D₅NH₂) with acetyl chloride in anhydrous dichloromethane. Catalytic bases (e.g., pyridine) enhance acetylation efficiency .
- Deuterium Sources :
- Deuterated Solvents : D₂O or deuterated acetic acid minimizes proton exchange.
- Isotopically Labeled Reagents : C₆D₅NH₂ synthesized via catalytic H/D exchange using D₂ gas and Pd/C .
- Purification : Recrystallization from deuterated ethanol ensures isotopic integrity. Purity is validated via HPLC with UV/HRMS detection .
Q. What safety protocols are critical for handling deuterated acetamides?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile solvents .
- Waste Management : Segregate deuterated waste for incineration or isotopic disposal services to avoid environmental contamination .
- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation .
Advanced Research Questions
Q. How can researchers mitigate isotopic exchange in aqueous stability studies of N-(phenyl-d5)acetamide?
Methodological Answer:
- Control Experiments : Use D₂O-based buffers to minimize H/D exchange. Monitor exchange kinetics via time-resolved ²H NMR .
- Analytical Validation : Compare LC-MS retention times of deuterated vs. non-deuterated analogs. Confirm isotopic stability over 24–72 hours .
- Statistical Modeling : Apply kinetic isotope effect (KIE) models to predict exchange rates under physiological pH/temperature .
Q. How should contradictory bioactivity data between deuterated and non-deuterated acetamides be analyzed?
Methodological Answer:
- Hypothesis Testing :
- Metabolic Stability : Assess CYP450-mediated degradation via liver microsome assays. Deuteration often reduces metabolic clearance .
- Target Binding : Use molecular docking to evaluate deuterium-induced steric effects on binding pockets (e.g., COX-1/2 for analgesic studies) .
- Experimental Design : Parallel in vitro/in vivo studies with isotopic controls. For example, compare ED₅₀ values in inflammatory pain models .
Q. What chromatographic parameters optimize LC-MS separation of N-(phenyl-d5)acetamide from its non-deuterated form?
Methodological Answer:
- Column Selection : Use a C18 column with 1.7 µm particle size for high resolution.
- Mobile Phase : 0.1% formic acid in D₂O/acetonitrile-d₃ reduces proton exchange and improves peak symmetry .
- Mass Detection : Monitor m/z shifts (e.g., 135 → 140 for [M+H]⁺) and confirm via MS/MS fragmentation patterns .
Q. How does deuteration influence the crystallization behavior of N-phenylacetamide derivatives?
Methodological Answer:
- Crystallography : Deuteration can alter unit cell parameters due to reduced zero-point energy. Single-crystal X-ray diffraction with deuterated analogs requires neutron sources for precise D-atom mapping .
- Thermal Analysis : Differential scanning calorimetry (DSC) shows shifted melting points (ΔT ~1–2°C) due to isotopic mass effects .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields of N-(phenyl-d5)acetamide?
Methodological Answer:
- Variable Screening : Optimize reaction parameters (temperature, stoichiometry) via Design of Experiments (DoE). For example, excess acetyl chloride (1.5 eq.) improves yields to >85% .
- Isotopic Purity : Low yields may result from incomplete deuteration. Validate via ¹H NMR integration (residual H <2%) .
- Side Reactions : Monitor acetanilide hydrolysis byproducts (e.g., acetic acid) via TLC or GC-MS .
Q. What mechanistic insights explain altered pharmacological activity in deuterated acetamides?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Deuterium at metabolically labile positions (e.g., para to acetyl group) slows CYP450-mediated oxidation, enhancing half-life .
- Solubility Differences : Deuterated analogs may exhibit logP shifts, altering membrane permeability. Measure via shake-flask method with D₂O .
Q. How to validate N-(phenyl-d5)acetamide as an internal standard for quantifying trace acetaminophen metabolites?
Methodological Answer:
- Calibration Curves : Spiked deuterated standards should show linearity (R² >0.99) across 1–1000 ng/mL.
- Matrix Effects : Assess ion suppression in biological matrices (e.g., plasma) via post-column infusion .
- Cross-Validation : Compare results against stable isotope-labeled analogs (e.g., ¹³C-acetaminophen) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
